molecular formula C16H18ClNO3S B2789204 2-(4-chlorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide CAS No. 2097861-29-3

2-(4-chlorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide

Cat. No. B2789204
CAS RN: 2097861-29-3
M. Wt: 339.83
InChI Key: FNOZKPBFPFWTPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for this compound is not detailed in the available resources, thiophene derivatives are typically synthesized by heterocyclization of various substrates . For example, a compound with a similar structure, 2-(1 H -Imidazol-1-yl)- N - (4- (thiophen-3-yl)phenyl)acetamide, can be synthesized by reacting with 2- (1 H -imidazol-1-yl)acetic acid using HATU as an amide coupling agent .

Scientific Research Applications

Material Science and Electronics

Thiophene derivatives play a pivotal role in material science and electronics:

Specific Examples

Let’s explore some specific compounds related to thiophene:

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link

Future Directions

Given the interest in thiophene-based compounds for their potential biological activity , future research could focus on further exploring the properties and potential applications of this specific compound.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-16(20,8-12-6-7-22-10-12)11-18-15(19)9-21-14-4-2-13(17)3-5-14/h2-7,10,20H,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOZKPBFPFWTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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